Phytic acid

Catalog No.
S602851
CAS No.
83-86-3
M.F
C6H18O24P6
M. Wt
660.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phytic acid

CAS Number

83-86-3

Product Name

Phytic acid

IUPAC Name

(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate

Molecular Formula

C6H18O24P6

Molecular Weight

660.04 g/mol

InChI

InChI=1S/C6H18O24P6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)

InChI Key

IMQLKJBTEOYOSI-UHFFFAOYSA-N

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

Solubility

1000 mg/mL

Synonyms

myo-Inositol 1,2,3,4,5,6-Hexakis(dihydrogen phosphate); Alkalovert; Dermofeel PA 3; Exfoderm; Exfoderm Forte; Fytic Acid; IP6; Inositol 1,2,3,4,5,6-Hexakisphosphate; Inositol Hexakis(phosphate); Inositol hexaphosphate; InsP6; Phyliance; RP 3000; WHL;

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

Food Additives

Antioxidant

Preserving Agent

Chelating Agent

Disease Prevention and Treatment

Inhibitor of Foodborne Pathogens

Waste Treatment

Metal Coating

Flame-Retardant Properties

Antimicrobial Effect

Neuroprotective Properties

Prevention of Bone Mass Loss

Medical Applications

Phytic acid has been used in various medical applications .

Dental Applications

Phytic acid has been used in dental applications .

Nutritional Applications

Phytic acid has been used in nutritional applications .

Industrial Applications

Phytic acid has been used in industrial applications .

Pharmaceutical Applications

Phytic acid has been used in pharmaceutical applications .

Chemical Industry Applications

Phytic acid has been used in the chemical industry .

Phytic acid, chemically known as myo-inositol hexakisphosphate, is a naturally occurring compound found primarily in plant seeds, grains, legumes, and nuts. It serves as the primary storage form of phosphorus in these organisms, comprising 1-5% by weight in cereals and legumes and representing 50-85% of total phosphorus in plants . Structurally, phytic acid consists of six phosphate groups esterified to an inositol ring, which gives it unique properties as a chelator of metal ions such as calcium, iron, and zinc. At physiological pH, phytic acid exists predominantly as the phytate anion, which can bind to various minerals and proteins, influencing their bioavailability .

Phytic acid's primary biological function is phosphorus storage in plants. However, its ability to chelate minerals has a significant impact on human nutrition. When consumed, phytic acid can bind to minerals in the digestive tract, reducing their bioavailability (absorption) []. This can be a concern for individuals with marginal mineral deficiencies, particularly iron deficiency [].

However, recent research suggests a more nuanced picture. Phytic acid may also have some health benefits. Studies suggest it may act as an antioxidant and potentially have anti-cancer properties []. More research is needed to fully understand these potential benefits.

, particularly involving its ability to form complexes with metal ions. The binding affinity of phytic acid for divalent and monovalent metal ions is influenced by factors such as pH and the metal-to-ligand molar ratio . The complexation reaction can be represented generally as:

Metaln++Phytic AcidMetal Phytate Complex\text{Metal}^{n+}+\text{Phytic Acid}\rightarrow \text{Metal Phytate Complex}

This reaction highlights how phytic acid can sequester essential minerals, forming insoluble complexes that reduce their bioavailability in the gastrointestinal tract . Additionally, phytic acid can be hydrolyzed enzymatically by phytases into lower inositol phosphates (e.g., myo-inositol pentakisphosphate) or non-enzymatically under certain conditions like heat or acidity .

Phytic acid exhibits a dual role in biological systems. On one hand, it acts as an anti-nutritional factor by inhibiting the absorption of essential minerals such as iron, zinc, and calcium due to its chelating properties . This effect can lead to mineral deficiencies over time, especially in populations relying heavily on grains and legumes for nutrition. On the other hand, phytic acid possesses antioxidant properties and may contribute positively to health by reducing oxidative stress and inflammation .

In plants, phytic acid serves several functions: it acts as a phosphorus reservoir during seed germination and provides energy and cations necessary for early growth stages . In mammalian cells, it is involved in various intracellular signaling pathways and may interact with specific proteins to modulate their activity .

Phytic acid is synthesized biologically within plant cells from glucose-derived inositol and inorganic phosphate. The biosynthetic pathway involves several enzymatic steps leading to the formation of myo-inositol hexakisphosphate from lower phosphorylated inositol derivatives .

In laboratory settings, phytic acid can be synthesized through chemical methods involving the phosphorylation of myo-inositol using phosphoric acid or other phosphate donors under controlled conditions. This synthetic route allows for the production of phytic acid for research and industrial applications.

Phytic acid has several applications across various fields:

  • Food Industry: Used as a food preservative due to its antioxidant properties; it helps extend shelf life by preventing oxidative degradation of food products .
  • Animal Nutrition: Phytase enzymes are added to animal feed to enhance phosphorus bioavailability by breaking down phytic acid into more absorbable forms .
  • Pharmaceuticals: Investigated for potential health benefits including anti-cancer properties due to its ability to inhibit cell proliferation in certain cancer types .
  • Agriculture: Utilized as a source of phosphorus in fertilizers; understanding its role in nutrient cycling can improve soil fertility management practices.

Numerous studies have focused on the interactions between phytic acid and dietary minerals. For instance:

  • Phytic acid significantly reduces the absorption of iron and zinc from meals, forming insoluble complexes that are poorly absorbed in the intestine .
  • Research indicates that combining high-phytate foods with vitamin C-rich foods can enhance iron absorption by counteracting the inhibitory effects of phytic acid .
  • The effects of cooking methods (e.g., soaking, sprouting) on reducing phytic acid content have been well-documented; these methods promote the activity of endogenous phytases that degrade phytic acid into lower forms with reduced mineral-binding capacity .

Several compounds share structural or functional similarities with phytic acid. Here are some notable examples:

CompoundStructure/FunctionUnique Aspects
Myo-InositolA precursor to phytic acid; involved in signalingLacks phosphate groups; involved in cellular signaling pathways
Inositol PentakisphosphateA dephosphorylated form of phytic acidContains five phosphate groups; less potent at chelating minerals
Inositol TetrakisphosphateA further dephosphorylated formContains four phosphate groups; similar biological roles but less abundant
Inositol TriphosphateA signaling molecule derived from dephosphorylationPlays critical roles in cellular signaling pathways

Phytic acid is unique due to its six phosphate groups that enable strong chelation capabilities with minerals, making it a significant factor in nutrition and food science.

Myo-Inositol Phosphorylation and Inositol Phosphate Kinase Activity

Phytic acid biosynthesis begins with the phosphorylation of myo-inositol, a six-carbon sugar alcohol. Two primary enzymatic systems drive this process:

  • Lipid-Independent Pathway: Initiated by myo-inositol phosphate synthase (MIPS), which converts glucose-6-phosphate to myo-inositol-1-phosphate (Ins1P). Subsequent phosphorylation steps involve inositol phosphate kinases (IPKs), including IPK1, IPK2, and ITPKs, which sequentially add phosphate groups to form inositol pentakisphosphate (InsP5) and finally IP6.
  • Lipid-Dependent Pathway: Involves phosphatidylinositol (PI) derivatives, where phospholipase C (PLC) cleaves PI to generate inositol 1,4,5-trisphosphate (Ins1,4,5P3), which is further phosphorylated to IP6.

Key Kinase Families:

  • IPMK and ITPK: Multikinases capable of phosphorylating diverse inositol phosphate substrates.
  • IPK1: Catalyzes the terminal phosphorylation of Ins1,3,4,5,6-pentakisphosphate to IP6 in maize.
  • MIK: Encodes myo-inositol kinase, critical for recycling free myo-inositol into the biosynthetic pathway.
Enzyme ClassSubstrate SpecificityRole in Pathway
MIPSGlucose-6-phosphateGenerates Ins1P (lipid-independent)
IPK1Ins1,3,4,5,6-pentakisphosphateFinal step to IP6
ITPK1/ITPK4Ins1,4,5,6-tetrakisphosphatePhosphorylates C2 position
MIKmyo-inositolSalvage pathway activation

Lipid-Dependent vs. Lipid-Independent Synthesis Mechanisms

The lipid-independent pathway dominates in developing seeds, where MIPS and IPKs drive IP6 accumulation. In contrast, the lipid-dependent pathway is prominent in anthers and non-seed tissues, relying on PLC-mediated cleavage of PI.

Tissue-Specific Expression:

  • Embryos: High expression of MIPS, IPK1, and ITPKs correlates with IP6 storage.
  • Anthers: Upregulation of PLC and ITPKs suggests a secondary pathway for IP6 synthesis.
  • Leaves: Limited IP6 accumulation due to low kinase activity.

Genetic Mutants:

  • lpa3 (maize): Defective MIK leads to reduced IP6 and accumulation of Ins1,3,4,5,6-pentakisphosphate.
  • atmrp5 (Arabidopsis): Disrupted ABC transporter causes >70% IP6 reduction and pleiotropic stress sensitivity.

Hormonal Regulation by Abscisic Acid and Gibberellins

Phytic acid accumulation is tightly regulated by plant hormones during seed development and germination:

  • Abscisic Acid (ABA): Upregulates OsMIK, OsIPK1, and OsLPA1 in rice suspension cultures, enhancing IP6 synthesis.
  • Gibberellins: Promote phytase activity during germination, degrading IP6 and releasing minerals.

Mechanistic Insights:

  • ABA-induced PA synthesis involves PI-PLC activation and calcium signaling.
  • Gibberellic acid (GA) enhances phytase expression, improving iron and zinc dialyzability in wheat.
HormoneTarget Genes/EnzymesEffect on PA
ABAOsMIK, OsIPK1, OsLPA1↑ IP6 synthesis
GAPhytase, PI-PLC↓ IP6 degradation

Phylogenetic Distribution of Phytic Acid Accumulation Across Angiosperms

Phytic acid accumulation patterns vary significantly across plant families:

  • Cereals and Legumes: High PA content (60–90% seed P), driven by lipid-independent pathways.
  • Brassicales: Lower PA in seeds due to alternative P storage forms.

Genetic Divergence:

  • MIPS orthologs are conserved in monocots and dicots, while IPK1 and ITPK families exhibit lineage-specific expansions.
  • ABC transporters (MRP5) show phylogenetic clustering in Poaceae, correlating with IP6 storage in aleurone layers.

Chelation Mechanisms for Divalent Cations (Fe²⁺, Zn²⁺, Ca²⁺)

Phytic acid’s six phosphate groups enable it to form stable complexes with divalent cations, effectively reducing their bioavailability. The chelation process is highly dependent on pH, metal-to-ligand molar ratios, and the ionic radius of the metal. For example, alkaline earth metals like calcium (Ca²⁺) bind to distinct phytate sites compared to transition metals such as iron (Fe²⁺) and zinc (Zn²⁺). At pH values above 5, phytic acid undergoes deprotonation, exposing negatively charged oxygen atoms that coordinate with metal ions [1] [2].

Transition metals like Fe²⁺ and Zn²⁺ exhibit stronger binding affinities due to their smaller ionic radii and higher charge densities. Studies using potentiometric titration reveal that Fe²⁺ forms insoluble phytate complexes at molar ratios exceeding 3:1 (phytate:Fe²⁺), precipitating as ferric phytate under neutral to alkaline conditions [1] [3]. Similarly, Zn²⁺ binding peaks at pH 6–7, with up to 4.8 moles of zinc chelated per mole of phytate [3]. In contrast, calcium interacts preferentially with phytate’s equatorial phosphate groups, forming soluble complexes at lower pH but precipitating as calcium phytate above pH 8 [2].

Table 1: Metal Binding Characteristics of Phytic Acid

Metal IonBinding Site PreferenceOptimal pH RangeMax Binding Capacity (moles/mol phytate)
Fe²⁺Axial phosphate groups5–74.5–5.0
Zn²⁺Axial phosphate groups6–74.8
Ca²⁺Equatorial phosphate7–86.0

The ionic radius of the metal also influences binding specificity. For instance, Cu(I) and Cu(II), despite differing charges, exhibit similar phytate affinities due to their nearly identical ionic radii (0.77 Å and 0.73 Å, respectively) [1]. This suggests that steric factors, rather than charge alone, govern phytate-metal interactions.

Inhibition of Non-Heme Iron Absorption in Monogastric Organisms

Phytic acid’s iron-chelating activity severely impairs non-heme iron absorption in monogastric organisms, including humans. In vitro studies using Caco-2 cell models demonstrate that phytic acid reduces ferrous iron (Fe²⁺) uptake by 55–73% at molar ratios ranging from 1:1 to 10:1 (phytate:Fe²⁺) [4]. This inhibition arises because Fe²⁺, the primary form absorbed via the divalent metal transporter 1 (DMT1), becomes sequestered in insoluble phytate complexes under intestinal pH conditions.

Table 2: Phytic Acid’s Dose-Dependent Inhibition of Fe²⁺ Uptake

Phytate:Fe²⁺ Molar RatioReduction in Fe²⁺ Uptake (%)
1:155.8
3:172.3
5:173.3
10:173.3

Notably, phytic acid does not inhibit ferric iron (Fe³⁺) absorption, as Fe³⁺ requires reduction to Fe²⁺ prior to transport [4]. This dichotomy underscores the specificity of phytate’s interaction with the ferrous form. In vivo, even low phytate concentrations (e.g., 2–5% of dietary content) reduce iron absorption by 18–82%, depending on meal composition [4]. The formation of Fe²⁺-phytate precipitates in the duodenum further exacerbates this effect, rendering iron unavailable for mucosal uptake.

Synergistic Effects with Polyphenols on Protein Digestibility

Phytic acid exacerbates protein maldigestion by forming insoluble ternary complexes with proteins and polyphenols. In rice cultivars, phytic acid reduces in vitro protein digestibility by 17–41% through direct binding to lysine and arginine residues, which are critical for protease activity [5]. This interaction is amplified in the presence of polyphenols, which independently crosslink proteins via hydrogen bonding and hydrophobic interactions.

While the provided studies do not explicitly address polyphenol-phytate synergism, mechanistic insights suggest that phytic acid’s phosphate groups may stabilize polyphenol-protein complexes. For example, in pigmented rice varieties, phytic acid correlates weakly with antioxidant capacity (r = 0.27–0.40), implying concurrent interactions with phenolic compounds [5]. Such synergies likely reduce the accessibility of digestive enzymes to protein substrates, though further research is needed to elucidate specific molecular pathways.

Table 3: Correlation Between Phytic Acid and Nutrient Bioaccessibility

NutrientCorrelation Coefficient (vs. Phytic Acid)
Calcium-0.60
Iron-0.40
Zinc-0.27
Protein0.17

Physical Description

Straw-colored syrupy liquid; [Merck Index]

XLogP3

-10.3

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

12

Exact Mass

659.86137342 g/mol

Monoisotopic Mass

659.86137342 g/mol

Heavy Atom Count

36

Melting Point

25°C

UNII

7IGF0S7R8I

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 193 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 155 of 193 companies with hazard statement code(s):;
H290 (32.9%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (63.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (88.39%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (11.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (62.58%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (10.97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (36.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

83-86-3
17211-15-3

Wikipedia

Phytic_acid

Use Classification

Cosmetics -> Chelating

General Manufacturing Information

myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate): ACTIVE

Dates

Modify: 2023-08-15
1. Reddy NR, Sathe SK, Salunkhe DK. Phytates in legumes and cereals. Adv Food Res. 1982;28:1-92. doi: 10.1016/s0065-2628(08)60110-x. PMID: 6299067.

2. Schlemmer U, Frølich W, Prieto RM, Grases F. Phytate in foods and significance for humans: food sources, intake, processing, bioavailability, protective role and analysis. Mol Nutr Food Res. 2009 Sep;53 Suppl 2:S330-75. doi: 10.1002/mnfr.200900099. PMID: 19774556.

3. Phillippy BQ, Bland JM, Evens TJ. Ion chromatography of phytate in roots and tubers. J Agric Food Chem. 2003 Jan 15;51(2):350-3. doi: 10.1021/jf025827m. PMID: 12517094.

4. Macfarlane BJ, Bezwoda WR, Bothwell TH, Baynes RD, Bothwell JE, MacPhail AP, Lamparelli RD, Mayet F. Inhibitory effect of nuts on iron absorption. Am J Clin Nutr. 1988 Feb;47(2):270-4. doi: 10.1093/ajcn/47.2.270. PMID: 3341259.

5. Seaman JC, Hutchison JM, Jackson BP, Vulava VM. In situ treatment of metals in contaminated soils with phytate. J Environ Qual. 2003 Jan-Feb;32(1):153-61. doi: 10.2134/jeq2003.1530. PMID: 12549554.

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